Phosphine oxide, diphenylpentyl-
Description
Overview of Phosphine (B1218219) Oxides (R₃P=O) in Chemical Research
Phosphine oxides are organophosphorus compounds characterized by a phosphorus atom double-bonded to an oxygen atom and single-bonded to three organic substituents (R₃P=O). wikipedia.org These compounds are typically white solids or colorless, lipophilic liquids. wikipedia.orgwikipedia.org The phosphorus-oxygen (P=O) bond is highly polar and short, a feature that was once debated but is now understood through molecular orbital theory as resulting from the donation of lone pair electrons from oxygen p-orbitals to the antibonding phosphorus-carbon bonds, rather than involving phosphorus d-orbitals. wikipedia.org This strong, stable bond renders phosphine oxides generally stable towards air and water. ontosight.ai
The synthesis of phosphine oxides most commonly involves the oxidation of the corresponding tertiary phosphines (R₃P). wikipedia.orgwikipedia.org This oxidation can be achieved using various oxidizing agents, such as hydrogen peroxide. ontosight.ai Another synthetic route involves the reaction of phosphonic esters with Grignard reagents, followed by an acidic workup. wikipedia.org Due to the prevalence of reactions where tertiary phosphines are converted to their oxides (e.g., the Wittig, Staudinger, Appel, and Mitsunobu reactions), the reduction of phosphine oxides back to phosphines is a significant area of research, often employing oxophilic reagents like hydrosilanes. rsc.orgresearchgate.net
Significance of Tertiary Phosphine Oxides in Contemporary Organic and Inorganic Chemistry
Tertiary phosphine oxides (R₃P=O) are of considerable importance in modern chemical research. Their robust nature and the polarity of the P=O bond make them highly effective ligands in transition metal complexes. ontosight.aiontosight.aifiveable.me By coordinating to metal centers, phosphine oxides can modulate the electronic and steric properties of the complexes, thereby influencing the reactivity, selectivity, and stability of catalysts in various organic transformations. fiveable.me They are known to have a labilizing effect on CO ligands positioned cis to them in organometallic complexes, a phenomenon known as the cis effect. wikipedia.org
Beyond traditional catalysis, the applications of tertiary phosphine oxides have expanded into materials science, where they serve as precursors to phosphorus-containing materials used in flame retardants and electronic devices. ontosight.aiontosight.ai Their unique optical and electrical properties are also being explored. ontosight.ai Furthermore, certain phosphine oxide derivatives have garnered interest in medicinal chemistry. The dialkyl phosphine oxide moiety, for instance, is used to stabilize molecular conformations and improve pharmacokinetic properties, as exemplified by the FDA-approved anticancer drug brigatinib. enamine.net Their ability to form strong hydrogen bonds is a key feature in this context. enamine.net They are also investigated for other potential biological activities, including antimicrobial properties. ontosight.ai
Specific Contextualization of Diphenylpentylphosphine Oxide and its Analogues
Diphenylpentylphosphine oxide is a specific tertiary phosphine oxide with the chemical formula C₁₇H₂₁OP. molaid.com It features a central phosphorus atom bonded to an oxygen atom, two phenyl groups, and one pentyl group. ontosight.ai This structure combines the aromatic character of the phenyl groups with the aliphatic nature of the pentyl chain, influencing its solubility and reactivity.
Table 1: Chemical Properties of Diphenylpentylphosphine Oxide
| Property | Value |
|---|---|
| CAS Number | 88533-60-2 molaid.com |
| Molecular Formula | C₁₇H₂₁OP molaid.com |
| Molecular Weight | 272.327 g/mol molaid.com |
| Synonyms | [pentyl(phenyl)phosphoryl]benzene, n-pentyldiphenylphosphine oxide chemsrc.com |
The synthesis of diphenylpentylphosphine oxide can be accomplished through methods typical for this class of compounds. One reported route involves the reaction of diphenylphosphine (B32561) with pentyl bromide, followed by oxidation. ontosight.ai Research has also shown its formation from the reaction of alkyl bromides with acylphosphines in the presence of a palladium catalyst. molaid.com
Diphenylpentylphosphine oxide is primarily utilized as a ligand in the formulation of transition metal complexes. These complexes show potential in the fields of catalysis and materials science. ontosight.ai Its structural analogues, which differ in the alkyl chain length or the nature of the aryl groups, are also subjects of study. For example, diphenylmethylphosphine oxide is used as a ligand in catalysts for hydrogenation and hydroformylation, and as a precursor to phosphorus-based materials. ontosight.ai Similarly, diphenyldodecylphosphine oxide finds use as a ligand to enhance catalytic efficiency. ontosight.ai The systematic variation of the substituents allows for the fine-tuning of the ligand's steric and electronic properties for specific applications. fiveable.me
Structure
3D Structure
Properties
CAS No. |
88533-60-2 |
|---|---|
Molecular Formula |
C17H21OP |
Molecular Weight |
272.32 g/mol |
IUPAC Name |
[pentyl(phenyl)phosphoryl]benzene |
InChI |
InChI=1S/C17H21OP/c1-2-3-10-15-19(18,16-11-6-4-7-12-16)17-13-8-5-9-14-17/h4-9,11-14H,2-3,10,15H2,1H3 |
InChI Key |
NAUPXNHJMXABGJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCP(=O)(C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Reaction Mechanisms and Reactivity of Phosphine Oxide, Diphenylpentyl Analogues
Nucleophilic Reactivity of Phosphine (B1218219) Oxides
The phosphorus center in secondary phosphine oxides can exhibit nucleophilic character, enabling additions to a variety of unsaturated electrophilic systems. This reactivity is fundamental to the formation of new carbon-phosphorus bonds.
Addition to Carbonyl Compounds
Secondary phosphine oxides, including diaryl analogues like diphenylphosphine (B32561) oxide, readily undergo nucleophilic addition to the electrophilic carbon of carbonyl compounds such as aldehydes and ketones. This process, often referred to as the Pudovik reaction, typically proceeds under basic conditions, which facilitate the deprotonation of the phosphine oxide to generate a more potent phosphinite anion nucleophile. oup.com This anion then attacks the carbonyl carbon, forming a tetrahedral intermediate. Subsequent protonation yields the final α-hydroxy phosphine oxide product. oup.com
The mechanism involves the initial attack of the nucleophilic phosphorus on the carbonyl carbon. oup.com In some cases, the reaction is followed by a phospha-Brook rearrangement, leading to the formation of phosphinate esters which can act as leaving groups in subsequent transformations. oup.com The reactivity of the carbonyl compound is influenced by the electronic nature of its substituents. A study on the reaction of diphenylphosphine oxide with various substituted aromatic aldehydes demonstrated that the reaction rates conform to the Hammett equation, indicating a clear dependence on the electronic properties of the substituents on the aromatic ring. researchgate.net
Table 1: Reaction of Diphenylphosphine Oxide with Substituted Aromatic Aldehydes researchgate.netThis table illustrates the effect of substituents on the aromatic aldehyde on the yield of the corresponding α-hydroxy phosphine oxide product.
| Aldehyde Reactant | Product Yield (%) |
|---|---|
| 4-Chlorobenzaldehyde | 95 |
| 2-Chlorobenzaldehyde | 92 |
| Benzaldehyde | 88 |
| 4-Methylbenzaldehyde | 85 |
| 4-Methoxybenzaldehyde | 80 |
Phospha-Mannich Reactions with Imines and Iminium Species
The phospha-Mannich reaction, also known as the Kabachnik-Fields reaction, is a three-component condensation involving a >P(O)H species, an amine, and a carbonyl compound, or the direct addition of a >P(O)H species to a pre-formed imine or iminium salt. nih.govtandfonline.com This reaction is a powerful method for synthesizing α-amino phosphine oxides. nih.gov Secondary phosphine oxides like diphenylphosphine oxide serve as effective phosphorus nucleophiles in this transformation. nih.gov
The reaction mechanism can proceed through two primary pathways: one involving the initial formation of an imine from the amine and carbonyl compound, followed by nucleophilic attack of the phosphine oxide, and another involving the initial addition of the phosphine oxide to the carbonyl to form an α-hydroxy phosphonate (B1237965) intermediate, which is then substituted by the amine. In many cases, particularly with pre-formed imines, the reaction involves the direct nucleophilic addition of the P-H bond across the C=N double bond. nih.govresearchgate.net Catalytic asymmetric versions of this reaction have been developed, using chiral catalysts to achieve high enantioselectivity in the synthesis of chiral α-amino phosphine oxides. nih.gov
Table 2: Asymmetric Phospha-Mannich Reaction of Diphenylphosphine Oxide with N-Substituted Imines nih.govThis table shows the results of a chiral magnesium phosphate-catalyzed addition of diphenylphosphine oxide to various imines, demonstrating the substrate scope and efficiency of the reaction.
| Imine Substituent (Ar) | Product Yield (%) | Enantiomeric Excess (ee, %) |
|---|---|---|
| Phenyl | 98 | 95 |
| 4-Methoxyphenyl | 98 | 97 |
| 2-Methoxyphenyl | 99 | 93 |
| 3-Methoxyphenyl | 99 | 95 |
| 4-Fluorophenyl | 99 | 96 |
| 4-Chlorophenyl | 99 | 97 |
| 4-Bromophenyl | 99 | 97 |
| 1-Naphthyl | 95 | 96 |
Additions to C-C Multiple Bonds (Alkenes, Alkynes, Isocyanates)
Secondary phosphine oxides can add across carbon-carbon and carbon-nitrogen multiple bonds, providing routes to a wide range of functionalized organophosphorus compounds.
Alkenes and Alkynes: The addition of secondary phosphine oxides to alkenes and alkynes can be achieved under radical, thermal, or metal-catalyzed conditions. nih.gov Radical additions, often initiated by radical initiators like AIBN or triethylborane (B153662) (Et3B), typically proceed via an anti-Markovnikov pathway to yield the corresponding alkyl or alkenyl phosphine oxides. sci-hub.ru Photoinduced additions also follow a regioselective anti-Markovnikov mechanism. researchgate.net Metal catalysts, particularly those based on palladium and rhodium, offer high control over regio- and stereoselectivity. For instance, rhodium-catalyzed hydrophosphinylation of alkynes with diphenylphosphine oxide at room temperature provides (E)-alkenylphosphine oxides with high yields and selectivity. organic-chemistry.org
Isocyanates: The hydrophosphinylation of isocyanates with secondary phosphine oxides is an atom-efficient method for the synthesis of phosphinylcarboxamides. acs.orgacs.org Notably, this reaction can proceed smoothly and without a catalyst, often under mild heating or even at room temperature, by reacting diphenylphosphine oxide with various aryl and alkyl isocyanates. acs.orgworktribe.com The reaction tolerates a range of functional groups on the isocyanate, including both electron-donating and electron-withdrawing substituents on aromatic rings. acs.orgworktribe.com
Table 3: Catalyst-Free Hydrophosphinylation of Isocyanates with Diphenylphosphine Oxide acs.orgworktribe.comThis table highlights the scope of the catalyst-free addition of diphenylphosphine oxide to various isocyanates, with yields obtained under mild, low-solvent conditions.
| Isocyanate | Solvent | Temperature (°C) | Isolated Yield (%) |
|---|---|---|---|
| Phenyl isocyanate | 2-MeTHF | 60 | 66 |
| 4-Tolyl isocyanate | 2-MeTHF | 60 | 63 |
| 4-Methoxyphenyl isocyanate | 2-MeTHF | 60 | 55 |
| 4-Bromophenyl isocyanate | 2-MeTHF | 60 | 64 |
| 2-Fluorophenyl isocyanate | 2-MeTHF | 60 | 62 |
| Cyclohexyl isocyanate | 2-MeTHF | 60 | 79 |
| Isopropyl isocyanate | 2-MeTHF | 60 | 72 |
Metal-Mediated Transformations
The dual tautomeric nature of secondary phosphine oxides allows them to act as versatile ligands in transition metal catalysis. They can coordinate to metal centers through the oxygen atom as a phosphine oxide or, more commonly, through the phosphorus atom as the phosphinous acid tautomer. This latter mode of coordination is crucial for their participation in catalytic cycles involving oxidative addition and reductive elimination.
Oxidative Addition Pathways Involving Secondary Phosphine Oxides
A key step in many catalytic cycles is the oxidative addition of the P-H bond of a secondary phosphine oxide to a low-valent metal center. This process involves the cleavage of the P-H bond and the formation of new metal-hydride and metal-phosphinito bonds, with the metal being formally oxidized. For example, the reaction of diphenylphosphine oxide with a rhodium(I) complex such as [Rh(μ-Cl)(cod)]2 leads to the formation of a stable hydrido-phosphinito-rhodium(III) complex. researchgate.net In these products, the metal center is oxidized from Rh(I) to Rh(III), and the structure is often stabilized by an intramolecular hydrogen bond between the phosphinous acid and the phosphinito ligand. researchgate.net This oxidative addition is the initial step in processes like the rhodium-catalyzed hydrophosphinylation of alkynes, forming the active Rh-H species that participates in the subsequent catalytic steps. organic-chemistry.orgoup.com
Reductive Elimination Mechanisms in Catalytic Cycles
Reductive elimination is the microscopic reverse of oxidative addition and is typically the final, product-forming step in many catalytic cross-coupling reactions. In the context of cycles involving phosphine oxide derived ligands, this step involves the formation of a new bond (e.g., C-P, C-N, C-C) from two ligands bound to the metal center, with the metal being formally reduced. mdpi.com
In palladium-catalyzed reactions like the Hirao cross-coupling, the catalytic cycle involves the oxidative addition of an aryl halide to a Pd(0) species, followed by ligand exchange with the phosphine oxide, and culminates in the reductive elimination of the arylated phosphine oxide product, regenerating the Pd(0) catalyst. mdpi.com The rate of reductive elimination can be influenced by several factors, including the steric and electronic properties of the ligands and the geometry of the complex. mdpi.com For instance, in some palladium(II) amido complexes, reductive elimination to form C-N bonds is proposed to occur from a four-coordinate complex, and the flexibility of the phosphine ligand can affect the reaction barrier by allowing the partial dissociation of a donor atom during the transition state. nih.gov
Tautomerism and its Influence on Reactivity
Secondary phosphine oxides, which are structural analogues of diphenylpentylphosphine oxide if one phenyl group were replaced by a hydrogen atom, exhibit a fascinating tautomeric equilibrium. This equilibrium is central to their diverse reactivity, particularly in the realm of coordination chemistry and catalysis.
Secondary phosphine oxides (SPOs) exist in a tautomeric equilibrium between the pentavalent tetracoordinated phosphine oxide form (R₂P(O)H) and the trivalent tricoordinated phosphinous acid form (R₂P-OH). tandfonline.comresearchgate.net The pentavalent form is generally the more thermodynamically stable and therefore predominates in the equilibrium mixture. rsc.org This stability is a key reason for the air and moisture tolerance of SPOs. researchgate.netchemrxiv.org
However, the position of this equilibrium can be significantly influenced by the electronic nature of the substituents on the phosphorus atom. rsc.orgchemrxiv.org Electron-donating groups tend to stabilize the pentavalent form, while strong electron-withdrawing groups, such as trifluoromethyl or perfluorophenyl groups, can shift the equilibrium towards the trivalent phosphinous acid form. researchgate.netrsc.org Computational studies have confirmed this trend, showing a clear relationship between the electronic properties of the substituents and the relative stability of the two tautomers. researchgate.netrsc.org The solvent polarity also plays a role, with more polar solvents tending to stabilize the more polar tautomer. rsc.org
The interconversion between the two tautomers is thought to proceed through various pathways, including intramolecular proton transfer and intermolecular mechanisms involving one, two, or three phosphine oxide molecules, or catalysis by water. rsc.org
The tautomeric nature of secondary phosphine oxides is the cornerstone of their extensive application as ligands in homogeneous catalysis. tandfonline.comresearchgate.net While the stable pentavalent form acts as a robust pre-ligand, coordination to a transition metal center can dramatically shift the equilibrium towards the trivalent phosphinous acid form. tandfonline.comresearchgate.net In this trivalent state, the phosphorus atom possesses a lone pair of electrons, allowing it to act as a classical phosphine ligand, donating to the metal center. tandfonline.comresearchgate.net
This ability to switch between a non-coordinating pentavalent form and a coordinating trivalent form is a prime example of hemilability. researchgate.net This property is highly advantageous in catalysis, as the ligand can temporarily dissociate one of its coordinating atoms (in this case, the phosphorus of the phosphinous acid tautomer), creating a vacant coordination site on the metal for substrate binding and activation. The phosphinous acid tautomer can coordinate to a metal, and upon deprotonation, it forms a phosphinito ligand (R₂P-O⁻), which is a strong σ-donor through the oxygen atom. chemrxiv.org
The interplay between the two tautomers has been exploited in a wide range of catalytic reactions, including cross-coupling reactions, C-H bond activation, and hydroformylation. chemrxiv.org The ability of the ligand to adapt its coordination mode during the catalytic cycle is believed to be crucial for the efficiency of these transformations.
The following table summarizes the key aspects of the tautomeric equilibrium in secondary phosphine oxides and its implications.
| Feature | Pentavalent Oxide Form (R₂P(O)H) | Trivalent Phosphinous Acid Form (R₂P-OH) |
| Valency/Coordination | Pentavalent, Tetracoordinated | Trivalent, Tricoordinated |
| Thermodynamic Stability | Generally more stable, predominates in equilibrium. rsc.org | Generally less stable. rsc.org |
| Role in Coordination | Acts as a stable pre-ligand. chemrxiv.org | Acts as the active coordinating ligand via the P(III) center. tandfonline.comresearchgate.net |
| Effect of Substituents | Favored by electron-donating groups. rsc.org | Favored by strong electron-withdrawing groups. researchgate.netrsc.org |
| Role in Catalysis | Air-stable precursor. researchgate.netchemrxiv.org | The coordinating species that enables catalytic activity. tandfonline.comresearchgate.net |
Radical Processes in Phosphine Oxide Chemistry
Phosphine oxides, particularly those containing a P-H bond (secondary phosphine oxides), are known to participate in radical reactions. The facile homolytic cleavage of the P-H bond is a key step that initiates these processes.
The phosphorus-centered radicals generated from secondary phosphine oxides can undergo a variety of transformations, making them useful intermediates in organic synthesis. tandfonline.com These reactions often involve the addition of the P-centered radical to unsaturated systems like alkenes and alkynes. researchgate.net This addition is typically followed by subsequent steps such as cyclization, ring-opening, coupling, or elimination, leading to a diverse array of phosphorylated products. tandfonline.com
Visible-light photoredox catalysis has emerged as a powerful method for generating phosphinoyl radicals from secondary phosphine oxides under mild conditions. uni-leipzig.de This approach has been successfully applied to reactions such as the hydrophosphinylation of unactivated alkenes. mdpi.com The mechanism often involves the generation of a P-centered radical which then adds to the alkene in an anti-Markovnikov fashion. researchgate.net
The formation of phosphorus-centered radicals is not limited to secondary phosphine oxides. Tertiary phosphine oxides, such as triphenylphosphine (B44618) oxide, can be involved in radical processes, for instance, in photopolymerization, where they act as photoinitiators. nih.gov Upon UV irradiation, they can undergo cleavage to generate free radicals that initiate polymerization. nih.gov
Recent research has explored a wide range of radical reactions involving P(O)-H compounds, including:
Radical addition and cyclization: The initial P-radical addition to an alkene can be followed by an intramolecular cyclization of the resulting carbon-centered radical. mdpi.com
Radical addition and coupling: The carbon-centered radical formed after the initial addition can be trapped by another radical species.
Coupling with nucleophilic partners: P-centered radicals can couple with various nucleophiles containing C-H, N-H, O-H, and S-H bonds. tandfonline.com
The reactivity of diphenylpentylphosphine oxide itself in radical reactions would likely differ from its secondary phosphine oxide analogues due to the absence of a P-H bond. However, under forcing conditions such as high temperatures or in the presence of highly reactive radical initiators, C-H bonds on the pentyl chain or even the phenyl rings could potentially be involved in radical processes.
The table below outlines some of the key radical reactions involving phosphine oxide analogues.
| Reaction Type | Description | Initiator/Catalyst |
| Hydrophosphinylation of Alkenes | Addition of a P-H bond across a C=C double bond. | Visible-light photoredox catalysis, radical initiators (e.g., AIBN, BEt₃). mdpi.comresearchgate.net |
| Phosphorylation/Cyclization | Tandem reaction involving P-radical addition followed by intramolecular cyclization. | Silver-mediated oxidation, visible-light photoredox catalysis. mdpi.com |
| Photopolymerization | Generation of radicals for initiating polymerization. | UV/LED exposure. nih.gov |
| Coupling with Nucleophiles | Reaction of P-centered radicals with C-H, N-H, O-H, and S-H bonds. | Radical initiators. tandfonline.com |
Advanced Spectroscopic Characterization Techniques and Structural Insights for Phosphine Oxide, Diphenylpentyl
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy serves as a powerful tool for the detailed structural elucidation of diphenylpentyl-phosphine oxide and for probing its interactions with other chemical species.
Multinuclear NMR Studies (¹H, ¹³C, ³¹P) for Structural Assignment
Multinuclear NMR studies, including ¹H, ¹³C, and ³¹P NMR, are fundamental for the unambiguous assignment of the chemical structure of organophosphorus compounds. researchgate.net In the case of phosphine (B1218219) oxides, the chemical shifts and coupling constants provide a detailed map of the molecular connectivity and electronic environment of each nucleus.
The ¹³C NMR spectrum would reveal distinct resonances for the aromatic and aliphatic carbons. The carbon atoms of the phenyl rings directly bonded to phosphorus would exhibit characteristic splitting due to coupling with the ³¹P nucleus (J(P-C)). rsc.org Similarly, the carbons of the pentyl group would show chemical shifts influenced by the electron-withdrawing nature of the phosphine oxide group. rsc.org
The ³¹P NMR spectrum is particularly informative, providing a single resonance whose chemical shift is highly sensitive to the electronic and steric environment of the phosphorus atom. magritek.com For phosphine oxides, these shifts typically appear in a characteristic downfield region. ru.nltamu.edu The precise chemical shift of diphenylpentyl-phosphine oxide would be influenced by the electronic effects of the two phenyl groups and the pentyl group.
Table 1: Representative NMR Data for Analogous Phosphine Oxides
| Compound | Nucleus | Chemical Shift (δ, ppm) | Solvent |
| Diphenylphosphine (B32561) oxide | ³¹P | 28.4 | CDCl₃ |
| Triphenylphosphine (B44618) oxide | ³¹P | ~25 | C₆D₆ |
| Triarylphosphine oxide | ³¹P | 51.53 - 53.61 | Solid State |
This table presents representative data for analogous compounds to illustrate the expected chemical shift ranges. Specific data for diphenylpentyl-phosphine oxide is not available in the provided search results.
NMR as Probes for Intermolecular Interactions (Hydrogen and Halogen Bonds)
The phosphorus-oxygen (P=O) group in phosphine oxides is a potent hydrogen and halogen bond acceptor. researchgate.netmdpi.comenamine.net NMR spectroscopy is a highly sensitive method for detecting and characterizing these non-covalent interactions. researchgate.netwhiterose.ac.uk
Formation of a hydrogen or halogen bond with the oxygen atom of the P=O group leads to a significant change in the electron density around the phosphorus nucleus, resulting in a downfield shift of the ³¹P NMR signal (ΔδP). researchgate.netmdpi.comnih.gov The magnitude of this shift often correlates with the strength of the intermolecular interaction. mdpi.comrsc.org For example, studies on trimethylphosphine (B1194731) oxide have demonstrated a clear correlation between the change in the ³¹P chemical shift and the energy of the halogen bond. mdpi.comnih.gov
Concentration-dependent ¹H NMR studies can also provide evidence for the formation of intermolecular hydrogen bonds. researchgate.net Changes in the chemical shifts of protons involved in hydrogen bonding upon dilution indicate the presence of such interactions.
Analysis of Chemical Shifts in Metal Complexes for Coordination Insights
When a phosphine oxide like diphenylpentyl-phosphine oxide coordinates to a metal center through its oxygen atom, significant changes in the NMR spectra are observed, providing valuable information about the coordination environment. ru.nlresearchgate.netnsf.gov
The coordination of the P=O group to a metal ion typically leads to a downfield shift in the ³¹P NMR spectrum. researchgate.net The magnitude of this coordination shift can offer insights into the strength of the metal-ligand bond and the nature of the metal center. researchgate.net By comparing the ³¹P chemical shift of the free phosphine oxide with that of the metal complex, the extent of electronic perturbation upon coordination can be assessed. ru.nl
Furthermore, the coupling constants between the metal nucleus (if NMR active, e.g., ¹⁰³Rh) and the ³¹P nucleus can provide direct evidence of coordination and information about the geometry of the complex. ru.nl
Infrared (IR) Spectroscopy
IR spectroscopy is a key technique for characterizing phosphine oxides, with a particular focus on the vibrational frequency of the P=O bond and its sensitivity to intermolecular interactions. msu.edu
Vibrational Analysis of the P=O Bond
The P=O stretching vibration in phosphine oxides gives rise to a strong and characteristic absorption band in the IR spectrum, typically in the range of 1100-1200 cm⁻¹. msu.eduresearchgate.net The exact frequency of this band is influenced by the nature of the substituents on the phosphorus atom. For diphenyl-substituted phosphine oxides, this band is well-documented. okstate.edunist.gov
The position of the P=O stretching frequency can provide insights into the electronic effects of the substituents. Electron-withdrawing groups tend to increase the frequency, while electron-donating groups decrease it.
Table 2: Representative P=O Stretching Frequencies for Analogous Phosphine Oxides
| Compound | P=O Stretching Frequency (ν, cm⁻¹) | State |
| Trioctylphosphine oxide | 1146 | - |
| Triphenylphosphine oxide | ~1190 | - |
| Diphenylvinylphosphine oxide | 1177 | - |
This table presents representative data for analogous compounds to illustrate the expected P=O stretching frequencies. Specific data for diphenylpentyl-phosphine oxide is not available in the provided search results.
IR Spectroscopy for Characterization of Non-Covalent Interactions
The P=O stretching frequency is highly sensitive to the formation of hydrogen and halogen bonds. researchgate.netmdpi.comnih.govmdpi.com When the oxygen atom of the phosphine oxide acts as a hydrogen or halogen bond acceptor, the P=O bond is weakened, leading to a decrease in its stretching frequency (a redshift). mdpi.comnih.gov
The magnitude of this redshift (Δν) is a valuable parameter for assessing the strength of the non-covalent interaction. mdpi.comnih.gov Theoretical studies have shown a good correlation between the calculated complexation energy of halogen-bonded complexes of trimethylphosphine oxide and the shift in the P=O stretching frequency. mdpi.comnih.gov Therefore, IR spectroscopy serves as a complementary technique to NMR for studying and quantifying these crucial intermolecular forces.
Mass Spectrometry (MS) for Molecular Identification
Mass spectrometry is an indispensable tool for the unambiguous identification and structural elucidation of Phosphine oxide, diphenylpentyl-. High-resolution mass spectrometry (HRMS), typically using techniques like electrospray ionization (ESI), provides the exact mass of the molecular ion, which allows for the confirmation of its elemental composition. uwo.canii.ac.jp For Phosphine oxide, diphenylpentyl-, the expected exact mass can be precisely calculated and matched with the experimental value, often with a difference of less than 5 parts per million (ppm), confirming the molecular formula C₁₇H₂₁OP. uwo.ca
The fragmentation pattern observed in the mass spectrum gives further structural confirmation. Common fragmentation pathways for organophosphorus compounds like diphenylpentylphosphine oxide involve the cleavage of the phosphorus-carbon bonds. One would expect to observe characteristic fragments corresponding to the loss of the pentyl group ([M-C₅H₁₁]⁺) or the loss of phenyl groups ([M-C₆H₅]⁺). The analysis of these fragments helps to piece together the molecule's connectivity, confirming the presence of the diphenylphosphinoyl core and the pentyl substituent.
X-Ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides the most definitive structural information for a compound in its solid state, revealing precise details about bond lengths, bond angles, and the spatial arrangement of molecules.
While the specific crystal structure of Phosphine oxide, diphenylpentyl- is not detailed in the reviewed literature, extensive data from closely related phosphine oxides offer clear insights into its expected structural parameters. The phosphorus atom adopts a tetrahedral geometry, and the P=O bond is a key feature. In uncoordinated triarylphosphine oxides, the P=O bond length is typically around 1.48 Å. wikipedia.org This bond can elongate upon coordination to a metal center, for instance, to 1.51 Å in NiCl₂(OP(C₆H₅)₃)₂. wikipedia.org
Studies on other phosphine oxides show that the P=O bond length can be influenced by the electronic environment and intermolecular interactions. For example, in different aluminum formazanate complexes supported by phosphine oxide donors, P=O bond lengths have been observed to vary from 1.4961(5) Å to 1.5211(11) Å. uwo.ca In a case involving two independent molecules in the asymmetric unit, the P=O bond distances were found to differ by approximately 0.02 Å due to subtle differences in their crystal environments. mdpi.comnih.gov
| Compound | P=O Bond Length (Å) | P-C Bond Length (Å) | Reference |
|---|---|---|---|
| Triphenylphosphine oxide | 1.48 | - | wikipedia.org |
| NiCl₂(OP(C₆H₅)₃)₂ | 1.51 | - | wikipedia.org |
| Diphenyl(2-thienyl)phosphine oxide | 1.514(3) | - | rsc.org |
| Aluminum Formazanate Complex 7a | 1.4961(5) | - | uwo.ca |
| Aluminum Formazanate Complex 8a | 1.5211(11) | - | uwo.ca |
The crystal packing of phosphine oxides is governed by a variety of non-covalent interactions. The polar P=O group is a strong hydrogen bond acceptor, readily forming P=O∙∙∙H interactions with suitable donor molecules. nih.gov In the absence of strong hydrogen bond donors, weaker interactions such as C–H⋯O and C–H⋯π interactions become significant in dictating the supramolecular assembly. iucr.org
The phosphorus atom in Phosphine oxide, diphenylpentyl- is a stereogenic center, meaning the compound can exist as a pair of enantiomers. X-ray crystallography is the definitive method for determining the absolute configuration of a single enantiomer. When a racemic mixture is resolved and a pure enantiomer is crystallized, anomalous dispersion effects in the X-ray diffraction data can be used to assign the absolute stereochemistry. uwo.ca This is often quantified by the Flack parameter, which should refine to a value near zero for the correct enantiomer. researchgate.net This technique has been successfully applied to determine the absolute configuration of a wide range of P-stereogenic phosphine oxides, often after resolution via diastereomeric complex formation. pwr.edu.plescholarship.orgdicp.ac.cn
Specialized Spectroscopic Techniques for Nanomaterials
Transmission Electron Microscopy (TEM) is a powerful technique for the characterization of nanomaterials. nih.gov If Phosphine oxide, diphenylpentyl- were used as a ligand or capping agent in the synthesis of nanoparticles (such as quantum dots or metal nanoparticles), TEM would be essential for characterizing the resulting materials. researchgate.net
TEM analysis provides direct visualization of the nanoparticles, allowing for the determination of their size, size distribution, shape, and state of aggregation. researchgate.netnih.gov High-resolution TEM (HR-TEM) can even resolve the crystal lattice fringes of individual nanoparticles, providing information about their crystallinity and defect structures. researchgate.net For example, if diphenylpentylphosphine oxide were used to stabilize platinum nanoparticles on a carbon support for catalysis, TEM would be used to confirm that the nanoparticles are well-dispersed and have the desired size, which are critical factors for catalytic activity. researchgate.net
Dynamic Light Scattering (DLS)
Dynamic Light Scattering (DLS) is a non-invasive technique employed to determine the size distribution of small particles and molecules in suspension or solution. The method relies on the principle of Brownian motion, where particles are in constant, random thermal motion. This motion causes fluctuations in the intensity of scattered light when a laser beam is passed through the sample. By analyzing the correlation of these intensity fluctuations over short time scales, the translational diffusion coefficient of the particles can be determined. The Stokes-Einstein equation is then used to relate the diffusion coefficient to the hydrodynamic radius of the particles. horiba.commaterials-talks.com
In a hypothetical DLS experiment, a solution of diphenylpentylphosphine oxide would be prepared in a suitable solvent and placed in the path of a laser. The scattered light would be detected at a specific angle, and the fluctuations in its intensity would be analyzed by a correlator. The resulting correlation function would be fitted to a model to extract the diffusion coefficient and, subsequently, the hydrodynamic radius. For instance, studies on other nano-sized oxide particles have reported hydrodynamic radii in the range of tens to hundreds of nanometers, depending on aggregation. researchgate.net
Table 1: Hypothetical DLS Data for Diphenylpentylphosphine Oxide Aggregates
| Parameter | Expected Value/Range | Significance |
|---|---|---|
| Hydrodynamic Radius (Rh) | 1 - 100 nm | Indicates the effective size of the molecule or its aggregates in solution. |
| Polydispersity Index (PDI) | 0.0 - 1.0 | A value closer to 0 indicates a monodisperse (uniform) size distribution, while a value closer to 1 indicates a polydisperse (broad) distribution. |
UV-Visible Spectroscopy
UV-Visible spectroscopy is a powerful tool for probing the electronic transitions within a molecule. The absorption of ultraviolet or visible light by a molecule promotes an electron from a lower energy molecular orbital to a higher energy one. The wavelengths at which absorption occurs are characteristic of the chromophores present in the molecule. acs.org
For diphenylpentylphosphine oxide, the primary chromophores are the phenyl groups attached to the phosphorus atom. The π-electrons in the aromatic rings are responsible for the characteristic absorption bands in the UV region. The position and intensity of these bands can be influenced by the substituents on the phenyl rings and the nature of the solvent.
While the specific UV-Vis spectrum for diphenylpentylphosphine oxide is not documented, data from structurally similar compounds, such as other arylphosphine oxides, can provide valuable insights. For instance, benzoyldiphenylphosphine oxide exhibits absorption maxima in the range of 367-395 nm. core.ac.uk The molar extinction coefficient (ε), a measure of how strongly a substance absorbs light at a given wavelength, is another crucial parameter obtained from UV-Vis spectroscopy. core.ac.uknih.gov
Table 2: Representative UV-Visible Absorption Data for Structurally Similar Phosphine Oxides
| Compound | Solvent | λmax (nm) | Molar Extinction Coefficient (ε) (M-1cm-1) | Reference |
|---|---|---|---|---|
| Benzoyldiphenylphosphine oxide | Acetonitrile | 367 | 14.5 | core.ac.uk |
| Mesitoyldiphenylphosphine oxide | Acetonitrile | 391 | 166 | core.ac.uk |
| Tris(pentafluorophenyl)phosphine oxide | Dichloromethane | 230, 277 | Not Reported | mdpi.com |
The UV-Vis spectrum of diphenylpentylphosphine oxide is expected to show characteristic π → π* transitions of the phenyl rings. The pentyl group, being a saturated alkyl chain, is not expected to significantly contribute to the absorption in the near-UV or visible region.
Theoretical and Computational Chemistry Studies of Phosphine Oxide, Diphenylpentyl Systems
Excited-State Dynamics and Photophysical Property Prediction
Radiative Rate Constants and Fluorescence Quantum Yield
Theoretical studies on phosphine (B1218219) oxide systems, particularly those containing the diphenylphosphine (B32561) oxide moiety, have been crucial in understanding their photophysical properties. These studies focus on the rates of radiative and non-radiative decay, which ultimately determine the efficiency of light emission, or the fluorescence quantum yield (ΦF).
Research has shown that the introduction of a pentavalent phosphine oxide moiety can dramatically influence these decay processes. nih.gov Computational analyses comparing trivalent phosphanyl compounds to their pentavalent phosphine oxide counterparts reveal that the oxidation of the phosphine group suppresses intersystem crossing (ISC) to the triplet state. nih.gov This is a critical finding, as ISC is often a primary non-radiative decay pathway that quenches fluorescence. nih.gov By suppressing this pathway, the radiative decay channel becomes more dominant, leading to a significant increase in the fluorescence quantum yield. Theoretical calculations have successfully modeled this effect, showing a simulated increase in ΦF from 0.23 to 0.94, which corresponds well with experimental observations of an increase from 0.07 to 0.98. nih.gov
In the context of materials for organic light-emitting diodes (OLEDs), particularly for blue emitters, precise control over excited-state characteristics is essential. nih.gov Quantum chemical studies have demonstrated that using a diphenylphosphine oxide group as a secondary acceptor in a thermally activated delayed fluorescence (TADF) emitter can lead to a photoluminescence quantum yield of approximately 100%. nih.gov This remarkable efficiency is attributed to a confluence of favorable kinetic changes: a tenfold increase in the singlet radiative rate constant (kr) and a fivefold decrease in the singlet and triplet non-radiative rate constants (knr). nih.gov
The coordination of phosphine oxide ligands to metal ions, such as Europium(III), also significantly enhances luminescence. The coordination of ligands like diphenyl-4-(dibutylphosphinyl)butyl phosphine oxide can dramatically increase the total absolute quantum yield (ΦTOT) by increasing both the intrinsic quantum yield of the lanthanide ion (ΦLn) and the efficiency of energy transfer (ΦET) from the ligand to the metal. nih.gov
Interactive Table: Photophysical Properties of Phosphine Oxide Systems
| System | Key Finding | Effect on Rate Constants | Resulting Quantum Yield (Φ) | Reference |
|---|---|---|---|---|
| P-Bridged Stilbene Analogs | Oxidation of phosphine to phosphine oxide suppresses non-radiative decay. | Intersystem Crossing (ISC) rate is decreased. | ΦF increases from 0.07 to 0.98. | nih.gov |
| TADF Emitter with Diphenylphosphine Oxide | Use as a secondary acceptor enhances "full-exciton radiation". | Singlet radiative rate (kr) increases 10x; non-radiative rates (knr) decrease 5x. | Photoluminescence Quantum Yield (PLQY) ≈ 100%. | nih.gov |
| Eu(III) Complex with Diphosphine Dioxide Ligand | Coordination of phosphine oxide enhances metal-centered luminescence. | Increases energy transfer efficiency (ΦET) from ligand to metal. | Total Quantum Yield (ΦTOT) is dramatically enhanced. | nih.gov |
Quantum Chemical Calculations of Metal-Ligand Ligation and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the ligation of phosphine oxide ligands with metal ions and predicting the stability and reactivity of the resulting complexes. These studies provide detailed insights into coordination modes, bond energies, and the electronic structure of metal-ligand systems.
One area of significant research is the design of phosphine oxide-based extractants for f-block elements. mdpi.com Quantum-chemical modeling of phosphoryl-containing podands, such as derivatives of (2-(diphenylphosphorylmethoxy)phenyl)diphenylphosphine oxide, has been performed to understand their complexation with neodymium (Nd), uranium (U), and thorium (Th). mdpi.com These calculations show that in complexes with neodymium, the ligands coordinate in a bidentate fashion, while the oxygen atom of the bridging fragment does not participate in coordination. mdpi.com
The calculations also reveal differences in ligation based on the ligand's specific structure. For instance, neutral phosphine oxide compounds coordinate to metal ions via the phosphine oxide group of the methylphosphinoyl fragment, which is expected due to its greater basicity. mdpi.com The calculated complexation energies, which indicate the stability of the complexes, show that these interactions are energetically favorable. mdpi.com For uranium complexes, modeling shows a significant energy gain upon the formation of both L(UO₂)(NO₃) and L₂(UO₂)(NO₃) type complexes, which aligns well with experimental extraction data. mdpi.com The calculated distance between the uranium ion and the oxygen atom of the phosphine oxide group is a key parameter, measured to be around 2.32 Å to 2.36 Å depending on the specific ligand. mdpi.com
In the realm of catalysis, phosphine oxides have been explored as ligands that can promote the reactivity of transition metals like Rhodium(I). nih.gov DFT calculations can elucidate the mechanism by which a bifunctional phosphine oxide ligand ligates to the metal center, potentially activating it for challenging chemical transformations. nih.gov Similarly, studies on rare earth heteroleptic complexes show that phosphine oxide ligands like triphenylphosphine (B44618) oxide (TPPO) are effective in stabilizing coordination geometries due to a synergy of steric and electronic effects, which can be modeled computationally. rsc.org
Interactive Table: Calculated Properties of Metal-Phosphine Oxide Complexes
| Metal Ion | Ligand Type | Calculation Type | Key Finding | Reference |
|---|---|---|---|---|
| Neodymium (Nd) | Phosphoryl-containing podand | DFT | Complexation energy for L₂Nd(NO₃)₃ formation is favorable; ligand coordinates bidentately. | mdpi.com |
| Uranium (U) | Phosphoryl-containing podand | DFT | Significant energy gain on complex formation; U-O(phosphine oxide) distance is ~2.32-2.36 Å. | mdpi.com |
| Rhodium (Rh) | Generic Phosphine Oxide | DFT | Used to understand how phosphine oxide ligands can promote C-H cyclization reactions by activating the metal catalyst. | nih.gov |
| Europium (Eu) | Triphenylphosphine oxide (TPPO) | Crystal Engineering/DFT | TPPO ligands stabilize coordination geometry, enhancing luminescence properties. | rsc.org |
Ab Initio and Molecular Dynamics Simulations for Materials Design
Ab initio and molecular dynamics (MD) simulations represent two powerful, complementary computational techniques for the design and analysis of materials incorporating molecules like diphenylpentyl phosphine oxide. materialsdesign.commdpi.com
Ab initio simulations, based on the fundamental principles of quantum mechanics (e.g., DFT), provide a highly accurate description of the electronic structure of a system without relying on empirical parameters. materialsdesign.comarxiv.org These methods are used to calculate properties like structural stability, electronic and elastic properties, and reaction energetics. arxiv.orgarxiv.org For example, ab initio calculations can predict the geometry of a phosphine oxide ligand within a metal-organic framework (MOF) or determine how its inclusion affects the electronic bandgap of a semiconductor material. arxiv.org The Vienna Ab initio Simulation Package (VASP) is a prominent example of a code used for such calculations, enabling the study of systems with thousands of atoms. materialsdesign.com
Molecular dynamics (MD) simulations, on the other hand, model the physical movements of atoms and molecules over time. uic.edufrontiersin.org While classical MD uses force fields derived from experimental data or quantum calculations, ab initio MD uses forces calculated "on the fly" from quantum mechanics, offering greater accuracy for reactive systems. mdpi.com Large-scale MD simulations can model systems containing millions of atoms, making them ideal for studying emergent properties of materials, such as phase transitions, self-assembly, and mechanical responses. frontiersin.orgnih.gov In the context of materials design, MD simulations could be used to model how a diphenylpentyl phosphine oxide-containing polymer chain folds, how it interacts with other molecules in a paint formulation to enhance adhesion, or how it influences the morphology of a polymer blend. mdpi.comnih.gov
Together, these simulation techniques provide a multi-scale modeling approach. Ab initio methods can provide accurate parameters for the force fields used in large-scale MD simulations, while MD can explore the dynamic behavior and macroscopic properties of the materials designed and characterized at the quantum level. This integrated computational workflow is essential for modern materials design, allowing scientists to screen potential candidates and understand structure-property relationships before undertaking costly and time-consuming laboratory synthesis. frontiersin.org
Interactive Table: Comparison of Simulation Techniques for Materials Design
| Technique | Underlying Principle | Typical Application | Strengths | Limitations |
|---|---|---|---|---|
| Ab Initio Calculations (e.g., DFT) | Quantum mechanics; solves the electronic structure. materialsdesign.com | Calculating bond energies, electronic properties, reaction mechanisms, elastic constants. arxiv.orgarxiv.org | High accuracy, predictive power, no need for empirical parameters. materialsdesign.com | Computationally expensive, typically limited to smaller systems and shorter timescales. |
| Molecular Dynamics (MD) | Classical mechanics; simulates atomic motion over time using force fields. uic.edu | Modeling self-assembly, phase transitions, diffusion, mechanical properties of large systems. frontiersin.orgnih.gov | Can simulate large systems (millions of atoms) for long timescales (nanoseconds to microseconds). frontiersin.org | Accuracy depends on the quality of the force field; less suited for describing chemical reactions (unless using reactive force fields or AIMD). |
Coordination Chemistry of Phosphine Oxide, Diphenylpentyl Ligands and Analogues
Complexation with Transition Metals
The interaction of diphenylpentylphosphine oxide and its analogues with transition metals is a cornerstone of their application in homogeneous catalysis. The nature of the substituents on the phosphorus atom allows for the fine-tuning of the electronic and steric properties of the resulting metal complexes, thereby influencing their catalytic activity and selectivity.
Ligand Properties and Electronic Tuning
The electronic and steric properties of phosphine (B1218219) oxide ligands are crucial in dictating the reactivity of the metal center to which they are coordinated. numberanalytics.comdalalinstitute.com The substituents on the phosphorus atom significantly influence the electron density at the metal, with electron-donating groups increasing it and electron-withdrawing groups decreasing it. dalalinstitute.com This modulation of the metal's electronic character is a key strategy in "tuning" the catalyst for specific reactions. acs.org For instance, in nickel complexes, the nature of the phosphine oxide ligand, including its donor and steric characteristics, has been shown to determine the activity and selectivity of hydrosilylation reactions. osti.gov
The steric bulk of the ligand, often quantified by the Tolman cone angle, also plays a critical role. libretexts.org Bulky ligands like diphenylpentylphosphine oxide can create a specific coordination environment around the metal, influencing substrate binding and the stability of catalytic intermediates. mdpi.comrsc.org The interplay between electronic and steric effects allows for the rational design of catalysts with desired properties. For example, in rhodium-catalyzed asymmetric hydrogenation, the geometry and electronic properties of phosphine oxide-based supramolecular ligands have a profound impact on the stereoselectivity of the reaction. acs.org
| Ligand Analogue | Metal Center | Application | Key Finding | Reference |
| Diphenyl(6-(5,9,9-trimethyl-5,6,7,8-tetrahydro-5,8-methanobenzo- nih.govacs.orgresearchgate.nettriazin-3-yl)pyridin-2-yl)phosphine oxide | Am(III), Eu(III) | Selective Extraction | High selectivity for Am(III) over Eu(III) in highly acidic solutions. | acs.org |
| Urea-functionalized phosphine | Rhodium | Asymmetric Hydrogenation | Hydrogen bonding between the ligand and substrate is crucial for stereoselectivity. | acs.org |
| Azophosphines | Ruthenium | Transfer Hydrogenation | Electronic properties of the ligand can be fine-tuned by varying N-aryl substituents. | acs.org |
Formation of Metal-Hydride Species
The formation of metal-hydride species is a critical step in many catalytic processes, including hydrogenation and isomerization reactions. Secondary phosphine oxides (SPOs), which can exist in equilibrium with their tautomeric phosphinous acid form (R₂P-OH), are effective precursors for generating metal-hydride complexes. wikipedia.orgresearchgate.net The P-H bond of the SPO can undergo oxidative addition to a metal center, leading to the formation of a metal-hydride. chemrxiv.orgsemanticscholar.org
For example, the combination of a nickel(II) precatalyst and a secondary phosphine oxide ligand has been shown to generate a catalytically active nickel-hydride species in situ. chemrxiv.orgsemanticscholar.org This species is capable of mediating the isomerization of olefins through a series of insertion and β-hydride elimination steps. semanticscholar.org Mechanistic studies have confirmed that the hydride originates from the phosphine oxide. semanticscholar.org Similarly, ruthenium complexes can catalyze the tautomerization of secondary phosphine oxides to phosphinous acids, which then coordinate to the metal and can be involved in the formation of hydride species. uniovi.es
| Precursor | Metal | Resulting Species | Catalytic Application | Reference |
| Secondary Phosphine Oxide | Nickel(II) | Nickel-Hydride | Alkene Isomerization | chemrxiv.orgsemanticscholar.org |
| Secondary Phosphine Oxide | Rhodium | Rhodium-Hydride | Transfer Hydrogenation | researchgate.net |
| Phosphinous Acid (from SPO) | Ruthenium | Ruthenium-Hydride | Hydrogenation | uniovi.es |
In Situ Ligand Generation and Activation
The in-situ generation of active catalysts from stable precatalysts and ligands is a common and practical approach in catalysis. Phosphine oxides can be generated in situ from the oxidation of phosphine ligands, and this process can be a key step in catalyst activation. chemrxiv.orgacs.org For instance, in some palladium-catalyzed cross-coupling reactions, the oxidation of a bisphosphine ligand to its corresponding mono-oxide (BPMO) is responsible for the activation of the precatalyst. chemrxiv.org The hemilabile nature of the phosphine oxide allows for the coordination of other species, such as a base, which is necessary for the catalytic cycle to proceed. chemrxiv.org
Furthermore, secondary phosphine oxides can serve as precursors for the in-situ generation of phosphinous acid ligands upon coordination to a metal center. semanticscholar.org This tautomerization can be crucial for the formation of the active catalytic species. semanticscholar.org The in-situ reduction of phosphine oxides back to phosphines has also been explored as a strategy to achieve catalytic cycles in reactions that traditionally produce stoichiometric phosphine oxide waste, such as the Appel and Wittig reactions. researchgate.netacs.org
Coordination with Main Group Metals (e.g., Ge(II), Sn(II), Pb(II))
The coordination chemistry of phosphine oxides with main group metals, particularly the heavier p-block elements like germanium(II), tin(II), and lead(II), has revealed a rich structural diversity. These metals, possessing a stereochemically active lone pair of electrons, form complexes where the coordination geometry is influenced by both the ligand's steric bulk and the nature of the counter-anion.
A systematic study of Sn(II) triflate complexes with various phosphine oxides, including triphenylphosphine (B44618) oxide (OPPh₃), has shown the formation of complexes with different stoichiometries, such as [Sn(OPPh₃)n]²⁺ where n can be 2, 3, or 4. The coordination environment around the tin center varies from distorted tetrahedral to trigonal pyramidal, often with the lone pair occupying a coordination site. The weakly coordinating triflate anion can also be found in the coordination sphere in some cases.
For comparison, analogous Ge(II) and Pb(II) complexes have been synthesized. Germanium(II) tends to form complexes with lower coordination numbers, for example, [Ge(OPPh₃)n]²⁺ with n = 2 or 3. Lead(II), being larger, can accommodate a higher number of ligands, as seen in [Pb(OPR₃)₄]²⁺ (R = Me, Ph). The structural features of these complexes are a function of the metal's ionic radius, the ligand's steric and electronic properties, and packing forces in the solid state.
While specific studies on diphenylpentylphosphine oxide with these main group metals are not extensively reported, the behavior of triphenylphosphine oxide and other bulky phosphine oxides provides a strong indication of the types of complexes that would be formed. The flexible pentyl group in diphenylpentylphosphine oxide might lead to more complex coordination geometries or packing arrangements in the solid state compared to the more rigid triphenylphosphine oxide.
| Metal Ion | Ligand | Complex Stoichiometry | Coordination Geometry | Reference |
| Sn(II) | OPPh₃ | [Sn(OPPh₃)n]²⁺ (n=2, 3, 4) | Varies (e.g., distorted tetrahedral, trigonal pyramidal) | N/A |
| Ge(II) | OPPh₃ | [Ge(OPPh₃)n]²⁺ (n=2, 3) | Lower coordination numbers than Sn(II) | N/A |
| Pb(II) | OPPh₃ | [Pb(OPPh₃)₄]²⁺ | Higher coordination numbers than Sn(II) and Ge(II) | N/A |
Lanthanide and Actinide Ion Complexation
The complexation of lanthanide and actinide ions by phosphine oxide ligands is of paramount importance in the context of nuclear fuel reprocessing and radioactive waste management. The ability to selectively extract these f-block elements is a significant challenge due to their similar ionic radii and chemical properties.
Ligand Design for Selective Metal Ion Extraction
The design of ligands with high selectivity for specific f-block elements is an active area of research. unm.eduutwente.nl Phosphine oxides, particularly bifunctional and preorganized ligands, have shown great promise in this area. nih.govacs.orgresearchgate.net The key to selectivity lies in the subtle differences in the bonding interactions between the ligand and the metal ions.
For instance, carbamoylmethylphosphine oxide (CMPO) ligands and their derivatives are effective extractants for trivalent lanthanides and actinides. nih.govacs.orghbni.ac.in Theoretical studies have shown that the introduction of additional donor groups, such as a second phosphine oxide moiety, can enhance the extraction efficiency. nih.govacs.org Furthermore, the length of the alkyl chains on the phosphorus atom can influence the complexing ability through dispersion interactions. nih.govacs.org
Asymmetric ligands combining a hard phosphine oxide donor with a soft N-donor, such as in certain pyridyl-based ligands, have demonstrated high selectivity for americium(III) over europium(III) in highly acidic solutions. acs.org This selectivity is attributed to the different bonding preferences of the harder actinide and softer lanthanide ions. The design of these ligands often involves creating a preorganized binding cavity that complements the size and coordination geometry of the target metal ion. researchgate.net
| Ligand Type | Target Ions | Key Design Feature | Selectivity | Reference |
| Carbamoylmethylphosphine oxide (CMPO) | Ln(III), An(III) | Bifunctional P=O and C=O donors | Enhanced extraction | nih.govacs.org |
| 2-diphenylphosphinylethyl derivative of CMPO | Trivalent rare earths | Additional P=O donor group | Improved extraction over conventional CMPO | nih.govacs.org |
| Asymmetric N,O-Hybrid Pyridyl Ligands | Am(III), Eu(III) | Combination of hard phosphoryl and soft triazinyl groups | High SFAm/Eu in acidic media | acs.org |
| Phosphoryl-containing podands | U(VI), Th(IV), Nd(III), Ho(III) | Varies (phosphine oxide vs. phosphonic fragments) | High extraction ability for f-block elements | mdpi.com |
Luminescence Sensitization Mechanisms
The luminescence of lanthanide complexes featuring phosphine oxide ligands, including analogues of diphenylpentyl-phosphine oxide, is predominantly achieved through a process known as sensitized emission or the "antenna effect". nih.govsemanticscholar.org In this mechanism, the organic ligand, which possesses a significant absorption cross-section, absorbs incident light (typically UV) and is promoted to an excited singlet state. nih.gov Following this initial excitation, the ligand can undergo intersystem crossing to a lower-energy triplet state. The energy from this excited triplet state (and in some cases, the singlet state) is then transferred to the central lanthanide ion, exciting it to one of its characteristic emissive energy levels. nih.govjdigitaldiagnostics.com The subsequent relaxation of the lanthanide ion results in its characteristic, sharp, and long-lived luminescence. semanticscholar.orgscispace.com
The efficiency of this ligand-to-metal energy transfer is a critical factor governing the brightness of the resulting luminescence. semanticscholar.org For efficient sensitization, the energy of the ligand's triplet state must be appropriately matched with the accepting energy level of the lanthanide ion. rsc.org Specifically, the triplet state energy should be slightly higher than the resonance level of the lanthanide ion to facilitate effective energy transfer and prevent back-transfer. The energy of the triplet state of a phosphine oxide ligand can be determined from the phosphorescence spectrum of its corresponding Gadolinium(III) complex at low temperatures, as Gd(III) has a high-energy accepting level and does not participate in energy transfer, allowing for the ligand-centered emission to be observed. jdigitaldiagnostics.com For instance, the triplet state energy for tris(2-pyridyl)phosphine (B3050498) oxide (Py₃PO) was determined to be 21,900 cm⁻¹. jdigitaldiagnostics.com
The choice of substituents on the phosphine oxide ligand significantly influences its ability to sensitize lanthanide luminescence. Aryl-substituted phosphine oxides are particularly effective due to their enhanced "antenna effect". semanticscholar.org The nature of the substituents also affects the quantum yield and emission lifetimes of the resulting complexes. For example, in a series of β-carbonylphosphine oxide complexes with various lanthanides, the highest quantum yields were achieved with ligands containing an aryl carbonyl group paired with an electron-rich phosphine oxide group. rsc.org In contrast, the longest emission lifetimes were observed for complexes with bulky substituents on the carbonyl group. rsc.org These findings highlight the tunability of the photophysical properties of lanthanide complexes by modifying the structure of the phosphine oxide ligand.
Impact of Ligand Denticity and Bridging Group Architecture on Coordination Mode
The coordination behavior of phosphine oxide ligands is profoundly influenced by their denticity—the number of donor atoms used to bind to a central metal ion—and the architecture of any bridging groups connecting the phosphine oxide moieties. nih.govrsc.org These structural features dictate the geometry of the resulting metal complexes and can have a significant impact on their properties, including their luminescence and stability. rsc.orgresearchgate.net
Ligand Denticity: Phosphine oxides can act as monodentate ligands, coordinating through the single oxygen atom of the P=O group, or as part of a multidentate chelating system. staffs.ac.ukcardiff.ac.uk In bis(phosphine oxide) ligands, the two phosphoryl groups can bind to a metal center in a bidentate fashion, forming a chelate ring. nih.govacs.org The stability of this chelate ring is dependent on its size, which is determined by the length and flexibility of the linker between the two phosphorus atoms. For example, ligands like 1,2-bis(diphenylphosphino)ethane (B154495) dioxide (dppeO₂) form stable six-membered chelate rings with lanthanide ions. researchgate.net The denticity can be further increased by incorporating additional donor groups into the ligand backbone. rsc.org A scorpionate ligand incorporating two phosphine oxide groups and a carbonyl group, [Ph₂P(O)]₂CHCH₂C(O)Me, has been shown to coordinate in either a P(O),P(O)-bidentate or a P(O),P(O),C(O)-tridentate mode, depending on the reaction conditions and the metal ion. rsc.org
Bridging Group Architecture: The nature of the bridging group in bis(phosphine oxide) ligands has a dramatic effect on the coordination mode. nih.govmdpi.com The flexibility, length, and electronic properties of the linker are critical.
Methylene (B1212753) Bridges: Ligands with simple methylene (-CH₂-) bridges, such as bis(diphenylphosphinoylmethyl)dibenzofuran, typically coordinate in a bidentate P,P'-chelate mode without deprotonation, forming stable complexes with lanthanide ions. nih.govacs.orgmdpi.com The flexibility of the methylene linker allows the ligand to adopt a conformation suitable for chelation.
Imido Bridges: In contrast, bis(phosphine oxide) ligands containing an imido (-NH-) bridging group often exhibit different coordination behavior. The presence of the acidic N-H proton facilitates deprotonation upon chelation with lanthanide ions. nih.govresearchgate.netmdpi.com This deprotonation leads to the formation of anionic ligands that can form highly stable, neutral tris-complexes with Ln³⁺ ions, such as [Ln(a)₃], where 'a' is the deprotonated imido-bis(phosphinate) ligand. nih.govresearchgate.net This mode of coordination is less common for ligands that cannot be deprotonated. mdpi.com
Rigid Backbones: Incorporating the phosphine oxide groups into a rigid platform, such as a dibenzofuran (B1670420) or dibenzothiophene (B1670422) backbone, pre-organizes the donor groups for metal binding. nih.govacs.orgosti.govnih.gov For instance, 4,6-bis(diphenylphosphinoylmethyl)dibenzofuran and its analogues coordinate to lanthanide and actinide ions in a bidentate fashion via the two phosphine oxide oxygen atoms. nih.govacs.org While the furan (B31954) or thiophene (B33073) heteroatom is oriented towards the metal ion, the distance is often too long for a significant bonding interaction, confirming a bidentate chelation mode. nih.govacs.org
The interplay between the metal ion's radius and the ligand's architecture also plays a crucial role. The lanthanide contraction—the steady decrease in ionic radii across the lanthanide series—can influence the coordination geometry and number. soton.ac.ukrsc.org Bulky substituents on the phosphorus atom, such as phenyl groups, create steric constraints that can lead to a systematic reduction in the coordination number for the smaller, heavier lanthanide ions. rsc.org
| Ligand Type | Bridging Group | Typical Coordination Mode | Key Features | Reference |
|---|---|---|---|---|
| Bis(phosphine oxide) | Methylene (-CH₂-)n | Bidentate (P,P'-chelate) | Forms stable complexes without deprotonation. | mdpi.com |
| Bis(phosphine oxide) | Imido (-NH-) | Bidentate (P,P'-chelate) with deprotonation | Forms highly stable tris-complexes with Ln³⁺. | nih.govresearchgate.netmdpi.com |
| Bis(phosphine oxide) | Rigid Heterocyclic Backbone (e.g., dibenzofuran) | Bidentate (P,P'-chelate) | Ligand is pre-organized for chelation. | nih.govacs.org |
| Scorpionate | Acyl-methylene | Bidentate (P,P') or Tridentate (P,P',C=O) | Coordination mode is flexible and depends on conditions. | rsc.org |
Applications of Phosphine Oxide, Diphenylpentyl and Its Derivatives in Advanced Chemical Research
Materials Science
The unique electronic properties of the phosphine (B1218219) oxide group have been harnessed to create advanced luminescent materials and chemical sensors. The P=O bond can modulate the excited-state properties of molecules, making phosphine oxide derivatives excellent candidates for high-performance fluorophores. nih.govresearchgate.net
A notable application is in the development of dual-responsive fluorescent metal sensors. For example, a family of pyrazolyl-phosphine oxides has been synthesized that exhibits a "turn-off" fluorescent response to Fe³⁺ ions and a "turn-on" response to Al³⁺ ions. nih.govchemrxiv.org These sensors show high selectivity, significant Stokes shifts, and can detect metals at submicromolar concentrations. nih.govchemrxiv.org
Phosphine oxide-containing materials are also integral to the development of luminescent sensors for lanthanide ions. A polymeric sensing film incorporating a tridentate bis(phosphinic amide)-phosphine oxide ligand was developed for the highly selective and sensitive detection of europium(III) in water. rsc.org The sensor operates based on the luminescence of the Eu(III) complex formed with the ligand and achieves a very low detection limit of 4.8 × 10⁻⁸ mol L⁻¹. rsc.org Similarly, a terbium-phosphine oxide coordination material, PCM-15, acts as a robust and recyclable sensor for various small molecules by monitoring the attenuation of the Tb(III) luminescence. rsc.org
Furthermore, fluorescent phosphine oxide-containing hyperbranched polyesters have been designed for the detection of Fe³⁺, demonstrating the potential of these materials in biological imaging and diagnostics due to their low toxicity. bohrium.comresearchgate.net
Beyond catalysis, the ability of phosphine oxide ligands to stabilize nanoparticles is a critical aspect of materials science, enabling the creation of stable, functional nanomaterials for a wide array of applications. Secondary phosphine oxides (SPOs) are particularly noteworthy as pre-ligands for nanoparticle stabilization. rsc.org They combine the advantages of traditional homogeneous and heterogeneous systems, where the surface ligands enhance the stability of the metal core while also allowing for modulation of the material's properties. nih.gov
The mechanism of stabilization by phosphine oxides, though not as strong as with thiol ligands, is sufficient to prevent agglomeration and maintain the nanoparticle suspension. nih.govnih.gov Research on gold nanoparticles (AuNPs) has shown that the structure of the phosphine oxide ligand directly impacts the long-term stability of the nanoparticles. nih.govrsc.org For example, AuNPs stabilized by (3-thioacetylpropyl)-diphenylphosphine oxide showed greater stability over several months compared to those stabilized by other derivatives, highlighting the importance of ligand design. nih.govrsc.org These stable AuNPs are sought after for applications in sensing and medical imaging. rsc.org
The use of phosphine oxides as stabilizing agents is a key strategy for creating materials that are robust and can function in various environments, including in aqueous media, which is a significant advantage over air- and water-sensitive trivalent phosphine ligands. nih.gov
Phosphine oxide derivatives are being explored as innovative components in energy storage technologies, particularly in nonaqueous redox flow batteries (RFBs). osti.govnih.gov These batteries offer scalability for grid-scale energy storage, and using nonaqueous electrolytes can significantly increase the cell potential and, therefore, the energy density. nih.govacs.org
A key breakthrough is the use of a cyclic triphenylphosphine (B44618) oxide (CPO) derivative as an anolyte (the negative electrolyte). osti.govacs.orgnorthwestern.edu This compound exhibits a highly negative reduction potential of -2.4 V (vs. Fc/Fc⁺), which is crucial for achieving a high cell voltage. nih.govacs.org A significant advantage of this anolyte is that it can be synthesized from triphenylphosphine oxide, a common industrial chemical waste product, adding a sustainability dimension to the technology. osti.govacs.org
Structural and electrochemical studies have shown that the cyclization of the phosphine oxide enhances the stability of the reduced radical anion. nih.govacs.org By optimizing the solvent system—using an acetonitrile/DMF binary mixture—researchers have developed a long-lived anolyte that showed no capacity fade over 350 charge-discharge cycles. osti.govnih.govresearchgate.net This work demonstrates that waste-derived cyclic phosphine oxides are excellent candidates for developing energy-dense and stable nonaqueous redox flow batteries. nih.govacs.org
The strong electron-accepting nature of the phosphine oxide group makes its derivatives highly valuable as functional organic materials for electronic and optical devices. magtech.com.cn They are particularly prominent in the field of organic light-emitting diodes (OLEDs). researchgate.netacs.org
In OLEDs, phosphine oxide-based materials are widely used as electron-transporting materials (ETMs) and hole-blocking materials, especially in blue electrophosphorescent devices. researchgate.netacs.org The incorporation of the diphenylphosphoryl group into pyridine-based molecules, for instance, has led to ETMs like BM-A10 and BM-A11. acs.org When used in blue OLEDs, these materials significantly improve device performance, leading to high external quantum efficiencies (EQE) and power efficiencies. researchgate.netacs.org The triphenylphosphine oxide group is a key chromophore used in synthesizing host materials for red, green, blue, and white phosphorescent OLEDs due to its ability to promote electron transport, its good thermal stability, and its high triplet energy. magtech.com.cn
Beyond OLEDs, phosphine oxides are being investigated for their non-linear optical (NLO) properties. The diphenylphosphine (B32561) oxide group can act as a novel acceptor in push-pull molecules, leading to materials with high molecular hyperpolarizabilities (β). rsc.org These compounds are of interest for their potential use in NLO materials for applications in telecommunications and optical computing. rsc.org Additionally, phosphine oxide-functionalized terthiophenes have been developed as highly stable redox systems that can undergo reversible reductions at very negative potentials, making them promising for use as electrolytes in various organic electronics applications. researchgate.netnih.gov
Organic Synthesis Reagents and Building Blocks
Phosphine oxides, particularly those with both aryl and alkyl substituents like diphenylpentyl phosphine oxide, are versatile intermediates in organic synthesis. Their utility stems from the stability of the phosphine oxide group and the various transformations it can undergo.
Diarylalkyl phosphine oxides are crucial precursors for the synthesis of P-stereogenic phosphines, which are highly valuable as chiral ligands in asymmetric catalysis. The general strategy involves the stereoselective reduction of an enantiomerically pure phosphine oxide.
The synthesis of an enantiomerically enriched diarylalkyl phosphine oxide can be achieved through several methods, including the use of chiral auxiliaries. For instance, a practical and cost-effective method has been developed for P-chiral diarylalkyl phosphine oxides using the readily available chiral diphenyl-2-pyrrolidinemethanol as an auxiliary. rsc.org This approach allows for the synthesis of phosphine oxides with high enantiomeric purity.
Once the P-chiral phosphine oxide is obtained, it can be reduced to the corresponding P-chiral phosphine. The stereochemical outcome of the reduction (retention or inversion of configuration at the phosphorus center) is highly dependent on the reducing agent and reaction conditions. rsc.org A variety of reducing systems, including silanes, have been developed for this purpose, offering different levels of chemoselectivity and stereospecificity. nih.govrsc.org For example, the reduction of phosphine oxides to phosphines can be achieved with high fidelity and retention of configuration using 1,3-diphenyl-disiloxane. nih.gov
The resulting chiral phosphines are then utilized as ligands for transition metals (e.g., rhodium, palladium, ruthenium) in a wide range of enantioselective reactions, such as asymmetric hydrogenation and carbon-carbon bond-forming reactions. pageplace.denih.gov
Phosphine oxides themselves can serve as fundamental building blocks in the construction of more complex molecules. The P=O group can be leveraged for its coordinating ability or as a handle for further functionalization.
For example, allylphosphine (B14262219) oxides are important building blocks in organic synthesis and pharmaceutical science. rsc.org Palladium-catalyzed allylations of phosphine oxides can introduce a versatile functional group that can be further elaborated. rsc.org Additionally, γ-amino phosphine oxides, synthesized via the alkylation of primary amines with vinyl phosphine oxides, can be used to construct spirocyclic pyrrolidines. bath.ac.uk
The general reactivity of phosphine oxides allows for their incorporation into various molecular frameworks, making them valuable synthons in the synthesis of complex organic molecules.
The direct stereoselective synthesis of P-stereogenic phosphine oxides is a significant area of research. sioc-journal.cn These methods provide access to enantiomerically enriched phosphine oxides that are not only precursors to chiral phosphines but are also important targets in their own right.
One common approach involves the nucleophilic substitution on a chiral phosphorus-containing template. For example, enantiopure H-phosphinates can undergo nucleophilic substitution to produce P-stereogenic secondary phosphine oxides (SPOs). nih.gov These SPOs are valuable precursors that can be transformed into a variety of P-stereogenic tertiary phosphine oxides through stereospecific reactions like the Michaelis-Becker, Hirao, or Pudovik reactions. nih.gov
Another strategy is the desymmetrization of prochiral phosphine oxides. This can be achieved using chiral catalysts or reagents to differentiate between two identical groups attached to the phosphorus atom.
While specific examples for diphenylpentyl phosphine oxide are not available, the general methodologies developed for other diarylalkyl phosphine oxides would likely be applicable for the stereoselective construction of P-stereogenic diphenylpentyl phosphine oxide scaffolds.
Q & A
Basic: What are the recommended synthetic routes for diphenylpentylphosphine oxide, and how can purity be validated?
Synthesis typically involves nucleophilic substitution or oxidation of corresponding phosphines. For example, secondary phosphine oxides can be synthesized via catalyst-free addition to heteroarenes (e.g., quinolines), where pentyl substituents may influence reaction kinetics . Post-synthesis, purity is validated using 31P NMR to detect oxidation byproducts (e.g., phosphine oxide formation) and HPLC-MS to confirm molecular weight. Recrystallization in non-polar solvents (e.g., hexane) improves purity, monitored by TLC (Rf ~0.5 in ethyl acetate/hexane 1:4) .
Basic: How can spectroscopic techniques distinguish diphenylpentylphosphine oxide from structurally similar phosphine oxides?
- 31P NMR : The pentyl group’s electron-donating effect shifts the phosphorus signal upfield (e.g., δ 25–30 ppm for diphenylphosphine oxide derivatives vs. δ 15–20 ppm for alkyl-substituted variants) .
- IR Spectroscopy : A sharp P=O stretch at 1150–1250 cm⁻¹ confirms oxide formation, while C-H stretches (2800–3000 cm⁻¹) differentiate pentyl chains from aromatic substituents .
- Mass Spectrometry : High-resolution ESI-MS identifies the molecular ion peak ([M+H]⁺) at m/z 294.15 (C₁₇H₂₂OP⁺), distinguishing it from shorter-chain analogs .
Advanced: How do steric effects of the pentyl group impact catalytic performance in multi-component reactions?
The pentyl group’s steric bulk can hinder substrate binding in reactions like the Kabachnik–Fields condensation. For instance, in a three-component reaction with 2-formylbenzoic acid and amines, pentyl substituents may increase reaction time (e.g., 20–25 min vs. 15 min for less bulky analogs) due to slower nucleophilic attack. Kinetic studies (e.g., time-resolved 31P NMR) and DFT calculations can quantify steric parameters (e.g., Tolman cone angles) to correlate structure-reactivity trends .
Advanced: What mechanistic hypotheses explain the oxidation resistance of diphenylpentylphosphine oxide, and how can they be tested?
The pentyl group’s electron-donating and steric shielding effects may slow O₂-mediated oxidation. Experimental validation:
- Controlled Oxidation Studies : Expose the compound to O₂ at 25–80°C and monitor oxidation via 31P NMR. Compare rates with tert-butyl or phenylethyl analogs.
- Computational Modeling : Calculate HOMO-LUMO gaps and radical stabilization energies to assess electronic contributions .
- X-ray Crystallography : Analyze crystal packing to identify steric protection of the phosphorus center .
Data Contradiction: How to resolve discrepancies in reported yields for diphenylpentylphosphine oxide in SNH reactions?
Conflicting yields (e.g., 70–96%) may arise from solvent polarity, temperature, or substituent electronic effects. Systematic optimization:
- Solvent Screening : Test polar aprotic (acetonitrile) vs. non-polar (toluene) solvents to assess dielectric effects on transition states.
- Temperature Gradients : Perform reactions at 25–80°C to identify Arrhenius activation barriers.
- Additive Screening : Introduce Lewis acids (e.g., ZnCl₂) to stabilize intermediates and improve reproducibility .
Advanced: What role does diphenylpentylphosphine oxide play in photoinitiated polymer crosslinking, and how does its concentration affect material properties?
In UV-crosslinkable adhesives, diphenylpentylphosphine oxide may act as a Type II photoinitiator, generating radicals via hydrogen abstraction. Key experiments:
- UV-Dose Optimization : Vary UV exposure (50–250 mJ/cm²) and measure crosslink density via rheology.
- Mechanical Testing : At 0.4–1.2 wt.% loading, assess tack, peel adhesion, and shear strength to balance performance. Higher concentrations (>1.5 wt.%) may cause brittleness due to over-crosslinking .
Methodological: How to evaluate diphenylpentylphosphine oxide’s ligand efficacy in transition metal catalysis?
- NMR Titration : Monitor 31P chemical shift changes upon metal coordination (e.g., Pd⁰ or Rh¹).
- X-ray Crystallography : Resolve metal-ligand coordination geometry (e.g., κ¹-P binding).
- Catalytic Screening : Test in benchmark reactions (e.g., Suzuki-Miyaura coupling) and compare turnover numbers (TON) with triphenylphosphine controls .
Advanced: Can diphenylpentylphosphine oxide act as a chiral auxiliary in asymmetric synthesis?
While not inherently chiral, derivatization with enantiopure substituents (e.g., binaphthyl groups) can induce chirality. Key steps:
- Synthesis of P-Stereogenic Derivatives : Use resolved phosphine precursors or enzymatic resolution.
- CD Spectroscopy : Confirm enantiomeric excess (ee) via Cotton effects at 200–300 nm.
- Catalytic Testing : Apply in asymmetric hydrophosphonylation and measure ee via chiral HPLC .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
